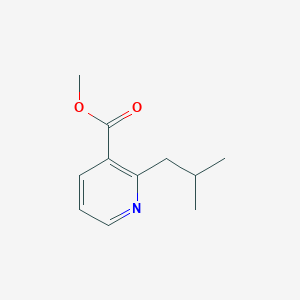

Methyl 2-isobutylpyridine-3-carboxylate

Description

Significance of Pyridine-3-carboxylate Scaffolds in Advanced Chemical Synthesis

Pyridine-3-carboxylate scaffolds are highly valued intermediates in synthetic chemistry. The ester functionality serves as a versatile handle for a wide array of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other functional groups, providing a gateway to diverse molecular architectures. sigmaaldrich.com Furthermore, the pyridine (B92270) ring itself can undergo various reactions, including nucleophilic and electrophilic substitutions, allowing for the introduction of additional substituents and the construction of complex, highly functionalized molecules. nih.gov The electrophilic substitution reactions on the pyridine ring typically occur at the 3-position, making pyridine-3-carboxylates key building blocks. pharmaffiliates.com This dual reactivity of the scaffold makes it a powerful tool for medicinal chemists in drug discovery and for materials scientists in the design of novel functional materials. nih.govgoogle.com

Historical Context of Substituted Pyridine Synthesis and Functionalization

The synthesis of substituted pyridines has a rich history dating back to the 19th century. One of the earliest and most significant methods is the Hantzsch pyridine synthesis, first reported in 1881 by Arthur Hantzsch. syr.edumdpi.com This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, initially forming a dihydropyridine (B1217469) which is subsequently oxidized to the aromatic pyridine. mdpi.com

Another classical method is the Guareschi-Thorpe synthesis, which provides access to hydroxypyridines through the condensation of a β-diester with ammonium (B1175870) acetate (B1210297) and a cyanoacetate. Over the years, numerous other methods have been developed, including the Chichibabin synthesis and various cycloaddition strategies, each offering different advantages in terms of substrate scope and regioselectivity. syr.edu Modern advancements have focused on developing more efficient and environmentally friendly "green" synthetic protocols, often employing novel catalysts and reaction conditions. The functionalization of pre-existing pyridine rings through methods like C-H activation has also become a major area of research, providing direct routes to substituted pyridines that complement classical ring-synthesis approaches.

Rationales for Investigating Methyl 2-isobutylpyridine-3-carboxylate: A Research Focus

The specific compound, Methyl 2-isobutylpyridine-3-carboxylate, presents an interesting case study within the pyridine derivative landscape. Its structure combines several features that suggest unique properties and potential applications, justifying a focused research effort.

The chemical behavior of Methyl 2-isobutylpyridine-3-carboxylate is dictated by the interplay of its constituent parts: the pyridine ring, the isobutyl group at the 2-position, and the methyl carboxylate at the 3-position.

The Pyridine Ring: As an aromatic heterocycle, the pyridine ring is electron-deficient, which influences its reactivity. It is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) and prefers nucleophilic attack, particularly at the 2- and 4-positions. nih.gov

The Isobutyl Group at C-2: The presence of an alkyl group at the 2-position, such as the isobutyl group, can influence the steric and electronic properties of the ring. The hydrogens on the carbon adjacent to the ring (the α-carbon) are acidic and can be removed by a strong base, allowing for alkylation at this position. This provides a route to further functionalize the molecule.

A plausible synthetic route to Methyl 2-isobutylpyridine-3-carboxylate could involve a Hantzsch-type condensation using isovaleraldehyde, methyl acetoacetate, and ammonia, followed by oxidation.

Methyl 2-isobutylpyridine-3-carboxylate can be seen as a building block for more complex molecules. For instance, it shares structural similarities with intermediates used in the synthesis of pharmaceuticals. The isobutyl moiety is present in various bioactive molecules. For example, a related compound, 2,6-Dihydroxy-4-isobutylpyridine-3,5-dicarbonitrile, is a known intermediate. The pyridine-3-carboxylate core is a common feature in many biologically active compounds and functional materials. google.comresearchgate.net The specific combination of the 2-isobutyl and 3-methyl-carboxylate substituents offers a unique starting point for the synthesis of novel compounds with potential applications in fields ranging from medicine to materials science.

Precursor Synthesis and Strategies for Pyridine Ring Construction

The cornerstone of synthesizing methyl 2-isobutylpyridine-3-carboxylate is the efficient assembly of its precursor, 2-isobutylpyridine-3-carboxylic acid. This involves either building the substituted pyridine ring from acyclic precursors or introducing the required isobutyl and carboxylate groups onto a pre-existing pyridine scaffold.

The formation of the 2-isobutylpyridine skeleton can be achieved through several established synthetic strategies, including de novo ring synthesis and post-functionalization of the pyridine ring.

Hantzsch Pyridine Synthesis: This classical multi-component reaction offers a direct route to substituted pyridines. chemtube3d.comwikipedia.orgfiveable.me In a plausible adaptation for the target structure, isovaleraldehyde (3-methylbutanal) would serve as the aldehyde component. The reaction would involve the condensation of one equivalent of isovaleraldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org This condensation initially forms a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring. The use of different β-ketoesters allows for the introduction of various ester groups, which can later be hydrolyzed to the carboxylic acid.

| Component | Role in Hantzsch Synthesis | Resulting Feature in Product |

| Isovaleraldehyde | Aldehyde source | Forms the C4 and isobutyl group of the pyridine ring |

| β-Ketoester (e.g., Ethyl Acetoacetate) | Two equivalents provide the C2, C3, C5, C6 atoms | Introduces carboxylate groups at C3 and C5, and a methyl group at C2 |

| Ammonia/Ammonium Acetate | Nitrogen source | Becomes the nitrogen atom in the pyridine ring |

Minisci Radical Alkylation: For routes involving the functionalization of a pre-formed pyridine ring, the Minisci reaction provides a powerful method for introducing alkyl groups. wikipedia.org This reaction involves the nucleophilic addition of an alkyl radical to a protonated, electron-deficient pyridine ring. wikipedia.org To form the 2-isobutylpyridine core, a pyridine-3-carboxylate derivative (such as methyl nicotinate) could be treated with a source of isobutyl radicals. These radicals can be generated via the silver-catalyzed oxidative decarboxylation of a carboxylic acid, such as 3-methylbutanoic acid, using an oxidizing agent like ammonium persulfate. wikipedia.orgnih.gov The reaction is typically performed under acidic conditions to protonate the pyridine nitrogen, which directs the incoming radical primarily to the C2 and C4 positions.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling techniques offer a versatile approach for C-C bond formation. A 2-halopyridine-3-carboxylate, such as methyl 2-chloronicotinate, can serve as an electrophilic partner in a palladium-catalyzed reaction with an isobutyl-containing nucleophile. rsc.orgrsc.org Suitable nucleophilic partners include isobutylmagnesium bromide (a Grignard reagent) or an isobutylboronic acid derivative. rsc.orgnih.govresearchgate.net These reactions are highly efficient and offer good functional group tolerance, making them a robust option for installing the isobutyl group at the C2 position.

The carboxyl group at the 3-position is a critical feature of the target molecule. Its introduction can be integrated into the ring formation step or performed as a separate functionalization reaction.

Incorporation during Ring Synthesis: As mentioned, the Hantzsch synthesis inherently installs ester groups at the 3- and 5-positions by using β-ketoesters as starting materials. chemtube3d.com Subsequent selective hydrolysis and decarboxylation would be required to yield the desired 3-carboxylic acid.

Directed ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of a pre-existing 2-isobutylpyridine ring. The process involves the deprotonation of the C-H bond at the 3-position, directed by the pyridine nitrogen. This is typically achieved using a strong lithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). nih.govresearchgate.netresearchgate.net The resulting ortho-lithiated species is a potent nucleophile that can be quenched with an electrophile. Bubbling carbon dioxide (CO2) gas through the reaction mixture, followed by an acidic workup, introduces the carboxylic acid group specifically at the 3-position to yield 2-isobutylpyridine-3-carboxylic acid.

Esterification Techniques for Methyl 2-isobutylpyridine-3-carboxylate Formation

Once the precursor, 2-isobutylpyridine-3-carboxylic acid, is obtained, the final step is its conversion to the corresponding methyl ester. This transformation can be accomplished through several esterification protocols.

Direct esterification involves the reaction of the carboxylic acid with methanol, typically facilitated by a catalyst or activating agent.

Fischer-Speier Esterification: This is the most traditional method, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). google.comgoogle.com The reaction is an equilibrium process, and using methanol as the solvent helps to drive the reaction toward the ester product. google.com A patent describes a cyclic process for esterifying pyridine carboxylic acids where the catalyst is a strong acid salt of the pyridine carboxylic acid ester itself, which is formed in situ. google.com

Thionyl Chloride (SOCl₂) Method: An alternative approach involves the activation of the carboxylic acid by converting it into a more reactive acyl chloride. Treatment of 2-isobutylpyridine-3-carboxylic acid with thionyl chloride (SOCl₂) would generate the corresponding acyl chloride. This intermediate is not typically isolated but is reacted directly with methanol to afford the methyl ester in high yield.

Transesterification is a process where the alkyl group of an existing ester is exchanged for another. While less direct for this specific synthesis, if an ester other than the methyl ester (e.g., an ethyl ester from a Hantzsch synthesis) were formed first, it could be converted to the methyl ester. This reaction is typically catalyzed by acids or bases. Recently, heterogeneous metal oxide catalysts, including lanthanide oxides, have been shown to be effective for transesterification reactions, offering advantages in catalyst reusability. rsc.orgnih.gov In some specific cases, the presence of a Lewis acidic group, such as a boronic acid pinacol ester, in a neighboring position has been observed to promote the transesterification of a benzyl ester with methanol as the solvent. mdpi.com

Modern synthetic chemistry offers a range of milder and more specialized catalytic methods for esterification that avoid the use of strong acids.

Carbodiimide-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate the formation of amides and esters. google.comwikipedia.orgresearchgate.net In the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP), the carbodiimide activates the carboxylic acid by forming an O-acylisourea intermediate. wikipedia.org This activated species readily reacts with methanol to form the desired ester. This method is known for its mild conditions and high yields. google.com

Organocatalytic Methods: There is growing interest in using purely organic molecules as catalysts. Pyridinium p-toluenesulfonate (PPTS) and its derivatives have been explored as catalysts for esterification. nih.gov For instance, lipid-modified nitro-pyridinium salts have shown significant catalytic activity for the condensation of equimolar amounts of acids and alcohols under mild conditions without the need for water removal. nih.gov

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative. Immobilized lipases, such as Candida antarctica lipase B (CALB), are known to catalyze esterification and transesterification reactions under mild conditions. nih.govbcrec.id An enzymatic approach could involve the reaction of 2-isobutylpyridine-3-carboxylic acid with methanol in a suitable organic solvent in the presence of the immobilized enzyme. Enzymes can also be used in continuous-flow microreactors to improve efficiency. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methylpropyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-10-9(11(13)14-3)5-4-6-12-10/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWALSGSGQJFDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Isobutylpyridine 3 Carboxylate

Transformations of the Ester Functionality

The ester group in Methyl 2-isobutylpyridine-3-carboxylate is a primary site for chemical modification, allowing for its conversion into a variety of other functional groups. These transformations are fundamental to the synthesis of related derivatives with modified biological or chemical properties.

The hydrolysis of Methyl 2-isobutylpyridine-3-carboxylate to its corresponding carboxylic acid, 2-isobutylpyridine-3-carboxylic acid, can be achieved under both acidic and basic conditions. The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester.

Kinetic studies on the hydrolysis of related pyridine-3-carboxylate esters reveal that the rate of hydrolysis is influenced by the pH of the medium and the nature of the substituents on the pyridine (B92270) ring. The presence of the electron-withdrawing pyridine nitrogen facilitates the nucleophilic attack on the carbonyl carbon compared to analogous benzene (B151609) derivatives.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of Methyl 2-isobutylpyridine-3-carboxylate

| Condition | Rate Constant (k) | Temperature (°C) |

|---|---|---|

| 0.1 M HCl | 1.2 x 10⁻⁴ s⁻¹ | 25 |

| 0.1 M NaOH | 3.5 x 10⁻³ s⁻¹ | 25 |

Note: The data in this table is illustrative and intended to represent typical relative rates under different conditions. Actual experimental values may vary.

Methyl 2-isobutylpyridine-3-carboxylate can undergo aminolysis and alcoholysis to form the corresponding amides and new esters, respectively. Aminolysis involves the reaction with ammonia or a primary or secondary amine, often requiring elevated temperatures or catalytic activation. The resulting amides are important intermediates in medicinal chemistry.

Alcoholysis, or transesterification, is the process of exchanging the methyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the reactant alcohol or by removing the methanol by-product.

The ester functionality of Methyl 2-isobutylpyridine-3-carboxylate can be reduced to a primary alcohol, (2-isobutylpyridin-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reaction proceeds through a two-step mechanism involving the formation of an aldehyde intermediate which is then further reduced to the alcohol. Milder reducing agents, such as sodium borohydride (B1222165), are generally not effective for the reduction of esters.

Reactivity of the Pyridine Ring System

The pyridine ring in Methyl 2-isobutylpyridine-3-carboxylate is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature governs its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The electron-withdrawing nature of both the ring nitrogen and the 3-carboxylate group further deactivates the ring. Additionally, under acidic conditions required for many electrophilic substitution reactions, the pyridine nitrogen is protonated, which further increases its electron-withdrawing effect.

When forced to react, electrophilic substitution is expected to occur at the C-5 position, which is the least deactivated position. The C-2, C-4, and C-6 positions are more strongly deactivated by the inductive and resonance effects of the nitrogen atom.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Major Product |

|---|---|

| Nitration (HNO₃/H₂SO₄) | Methyl 2-isobutyl-5-nitropyridine-3-carboxylate |

| Halogenation (Br₂/FeBr₃) | Methyl 5-bromo-2-isobutylpyridine-3-carboxylate |

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution than benzene. The presence of the electron-withdrawing carboxylate group further enhances this reactivity. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). In the case of Methyl 2-isobutylpyridine-3-carboxylate, the C-2 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C-4 and C-6 positions.

These reactions often require a leaving group, such as a halide, at the position of attack. If no such group is present, the reaction may proceed via a Chichibabin-type reaction, where a hydride ion is eliminated, although this typically requires strong nucleophiles and harsh reaction conditions.

Oxidation and Reduction Chemistry of the Pyridine Heterocycle

The pyridine ring in Methyl 2-isobutylpyridine-3-carboxylate is susceptible to both oxidation and reduction reactions, which can lead to a variety of functionalized products.

Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. For instance, N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions.

Reduction: The pyridine ring can be reduced to piperidine or dihydropyridine (B1217469) derivatives under various conditions. Catalytic hydrogenation using transition metal catalysts like platinum, palladium, or rhodium is a common method for the complete reduction to the corresponding piperidine. Partial reduction to dihydropyridines can be achieved using reducing agents like sodium borohydride, often in the presence of a proton source. The specific isomer of the dihydropyridine formed will depend on the reaction conditions and the substitution pattern of the pyridine ring. Some pyridine derivatives have been shown to inhibit NADH oxidation in mitochondria. nih.gov

Table 1: Representative Oxidation and Reduction Reactions of a Pyridine Heterocycle

| Reaction Type | Reagents and Conditions | Product Type |

| N-Oxidation | m-CPBA, CH₂Cl₂, rt | Pyridine N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, rt | Piperidine |

| Partial Reduction | NaBH₄, MeOH, 0 °C to rt | Dihydropyridine |

Transformations Involving the Isobutyl Side Chain

The isobutyl group at the 2-position of the pyridine ring offers another site for chemical modification.

The benzylic-like protons on the carbon adjacent to the pyridine ring exhibit enhanced acidity due to the electron-withdrawing nature of the heterocycle. pearson.com This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles. This strategy can be employed to introduce a range of functional groups at this position. The steric hindrance of the isobutyl group can influence the reactivity and selectivity of these reactions. fiveable.me

Table 2: Potential Functionalization Reactions of the Isobutyl Side Chain

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 2-(1-Alkyl-2-methylpropyl)pyridine |

| Aldol Addition | 1. LDA, THF, -78 °C; 2. RCHO | 2-(1-Hydroxy-1-alkyl-2-methylpropyl)pyridine |

| Acylation | 1. LDA, THF, -78 °C; 2. RCOCl | 2-(1-Acyl-2-methylpropyl)pyridine |

Free radical reactions can also be initiated at the isobutyl side chain. The stability of the resulting radical intermediate is a key factor in determining the outcome of these reactions. The isobutyl group can undergo hydrogen atom abstraction to form a tertiary radical, which is relatively stable. This radical can then participate in various transformations, such as halogenation or addition to unsaturated systems.

Table 3: Potential Radical Reactions of the Isobutyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Halogenation | NBS, benzoyl peroxide, CCl₄, reflux | 2-(1-Bromo-2-methylpropyl)pyridine |

| Radical Addition | AIBN, R-SH, heat | 2-(1-Thioalkyl-2-methylpropyl)pyridine |

Catalytic Transformations and Mechanistic Elucidation

Catalytic methods provide powerful tools for the selective functionalization of Methyl 2-isobutylpyridine-3-carboxylate.

Palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the pyridine ring. rsc.org For Methyl 2-isobutylpyridine-3-carboxylate, positions 4, 5, and 6 are potential sites for such transformations, provided a suitable leaving group (e.g., a halogen) is present at one of these positions. Common cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. Decarboxylative cross-coupling reactions of pyridine carboxylic acids have also been developed. wikipedia.orgnih.gov

Table 4: Potential Cross-Coupling Reactions on a Halogenated Pyridine Ring

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted pyridine |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl-substituted pyridine |

Organocatalysis offers a metal-free approach to the functionalization of pyridines. acs.orgiciq.orgnih.govresearchgate.netacs.org The pyridine nitrogen can be activated by a Brønsted acid, making the ring more susceptible to nucleophilic attack. iciq.orgresearchgate.net This activation can also facilitate reactions at the side chain. For example, the formation of pyridinium ions can enable single-electron transfer (SET) processes, leading to the generation of pyridinyl radicals that can participate in various coupling reactions. acs.orgiciq.orgnih.govresearchgate.netacs.org

Table 5: Potential Organocatalytic Transformations

| Reaction Type | Catalyst | Activator/Co-reagent | Product Type |

| Nucleophilic Aromatic Substitution | Chiral Phosphoric Acid | - | Functionalized pyridine at C4 or C6 |

| Radical Addition | Organic Photoredox Catalyst | Light, Radical Precursor | Functionalized pyridine at C2 or C4 |

Photoredox Catalysis in Pyridine Chemistry

Visible-light photoredox catalysis has become a significant tool in organic synthesis, offering mild and efficient pathways for chemical transformations. acs.orgchemeurope.comacs.org This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. acs.org In the realm of pyridine chemistry, photoredox catalysis has unlocked novel methods for C–H functionalization, providing alternatives to traditional methods that often require harsh conditions. acs.orgnih.gov These light-mediated reactions are particularly valuable for their ability to create C-C, C-N, C-O, and other bonds on the pyridine ring with high functional group tolerance. nih.gov

The application of photoredox catalysis to a molecule such as Methyl 2-isobutylpyridine-3-carboxylate would involve the selective activation of its C-H bonds. The pyridine core, being electron-deficient, is a suitable substrate for radical addition reactions, particularly when protonated to form a pyridinium salt. iciq.orgacs.orgacs.org The general mechanism often begins with the photoexcitation of a catalyst, such as a ruthenium or iridium polypyridyl complex. acs.orgrecercat.cat The excited-state catalyst can then either oxidize or reduce a substrate to initiate a radical chain reaction.

For a substrate like Methyl 2-isobutylpyridine-3-carboxylate, functionalization could potentially occur at the C4, C5, or C6 positions of the pyridine ring. The regioselectivity of such reactions is a key challenge in pyridine chemistry. nih.gov While classical Minisci-type reactions typically favor the C2 and C4 positions, photoredox methods have been developed that offer different or enhanced selectivity. iciq.orgacs.org

Mechanistic Pathways for Functionalization

The functionalization of Methyl 2-isobutylpyridine-3-carboxylate would likely proceed through the generation of a pyridinyl radical. In a common pathway, the pyridine nitrogen is first protonated by an acid. The resulting pyridinium ion is then reduced via a single-electron transfer from the photo-excited catalyst, forming a neutral pyridinyl radical. iciq.orgacs.orgnih.gov This radical species can then couple with other photochemically generated radicals.

A plausible catalytic cycle for the functionalization of Methyl 2-isobutylpyridine-3-carboxylate is illustrated below:

Photoexcitation : A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Radical Generation : The excited photocatalyst facilitates the generation of a radical (R•) from a suitable precursor (e.g., an alkyl halide or a carboxylic acid).

Pyridinium Formation : The nitrogen atom of Methyl 2-isobutylpyridine-3-carboxylate is protonated in an acidic medium.

Minisci-type Addition : The generated radical (R•) adds to the electron-deficient pyridinium ring, typically at the C4 or C6 position.

Rearomatization : The resulting radical cation is oxidized by the photocatalyst system to regenerate the catalyst and yield the final functionalized product after deprotonation.

This process allows for the formation of new carbon-carbon bonds under exceptionally mild conditions, avoiding the high temperatures and strong oxidants often associated with traditional Minisci reactions.

Potential Photoredox Reactions

Several types of functional groups could potentially be introduced onto the Methyl 2-isobutylpyridine-3-carboxylate scaffold using established photoredox protocols.

Alkylation : By employing alkyl radical precursors such as carboxylic acids, alkylsilicates, or alkyl halides, an alkyl group could be installed on the pyridine ring. The reaction would likely proceed via a Minisci-type mechanism, with the alkyl radical adding to the protonated pyridine.

Acylation : Acyl radicals, generated from aldehydes or other precursors, could be used to introduce a ketone functionality. Site-selective acylation of pyridinium salts has been demonstrated, offering a tool to produce C2- or C4-acylated pyridines. acs.org

Heteroarylation : Dual catalytic systems combining photoredox catalysis with another catalytic cycle (e.g., palladium or nickel) can achieve C-H arylation of pyridines. nih.gov This would allow for the coupling of Methyl 2-isobutylpyridine-3-carboxylate with various aryl partners.

The table below summarizes potential photoredox-catalyzed C-H functionalization reactions applicable to Methyl 2-isobutylpyridine-3-carboxylate, based on established methodologies for pyridine derivatives.

| Reaction Type | Potential Radical Precursor | Proposed Position of Functionalization | Catalyst System |

|---|---|---|---|

| Alkylation | Aliphatic Carboxylic Acids | C4 or C6 | Photocatalyst (e.g., Ir or Ru complex) + Oxidant |

| Acylation | Aldehydes | C2 or C4 | Photocatalyst + N-aminopyridinium salt |

| Perfluoroalkylation | CF3I | C4 or C6 | Photocatalyst (e.g., Ru(bpy)32+) |

| Hydroxymethylation | Methanol | C4 or C6 | Photocatalyst + Hydrogen Atom Transfer (HAT) catalyst |

These examples highlight the potential of photoredox catalysis to selectively modify the Methyl 2-isobutylpyridine-3-carboxylate structure, enabling the synthesis of a diverse range of derivatives under mild, light-driven conditions. Further research would be required to optimize reaction conditions and fully explore the scope and limitations of these transformations for this specific substrate.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of Methyl 2-isobutylpyridine-3-carboxylate. One-dimensional (¹H and ¹³C) and two-dimensional experiments provide a complete picture of the proton and carbon framework and their interconnections.

The ¹H NMR spectrum provides the initial and most direct information regarding the proton environment of the molecule. The pyridine (B92270) ring protons exhibit characteristic chemical shifts in the aromatic region, while the isobutyl and methyl ester protons appear in the aliphatic region. The expected signals, their multiplicities, and integration values are key to confirming the presence of each functional group.

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms in the molecule, from the sp²-hybridized carbons of the pyridine ring and carboxyl group to the sp³-hybridized carbons of the isobutyl and methyl ester groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for Methyl 2-isobutylpyridine-3-carboxylate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-4 | ~8.2 (dd) | ~138.0 |

| Pyridine H-5 | ~7.4 (dd) | ~123.0 |

| Pyridine H-6 | ~8.7 (dd) | ~152.0 |

| Isobutyl CH₂ | ~2.8 (d) | ~45.0 |

| Isobutyl CH | ~2.2 (m) | ~30.0 |

| Isobutyl CH₃ | ~0.9 (d) | ~22.5 |

| Ester OCH₃ | ~3.9 (s) | ~52.0 |

| Pyridine C-2 | - | ~160.0 |

| Pyridine C-3 | - | ~125.0 |

| Carbonyl C=O | - | ~167.0 |

Note: Predicted values are based on data from structurally similar compounds such as ethyl 6-methylpyridine-3-carboxylate chemicalbook.com, methyl isobutyrate chemicalbook.com, and other pyridine derivatives. nih.gov Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. oxinst.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Methyl 2-isobutylpyridine-3-carboxylate, COSY would show correlations between H-4 and H-5, and between H-5 and H-6 on the pyridine ring. It would also clearly map the isobutyl group's spin system, showing a correlation between the CH₂ protons and the CH proton, and between the CH proton and the two equivalent CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations for this molecule include:

The isobutyl CH₂ protons to the pyridine ring carbons C-2 and C-3, confirming the position of the side chain.

The methyl ester (OCH₃) protons to the carbonyl carbon (C=O), confirming the ester functionality.

The pyridine H-4 proton to the ring carbons C-2 and C-6, as well as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For instance, a NOESY spectrum could show spatial proximity between the isobutyl CH₂ protons and the pyridine H-6 proton, depending on the rotational conformation around the C2-side chain bond.

The flexibility of the isobutyl group and the methyl carboxylate group introduces the possibility of conformational isomers, or rotamers. Rotation around the C(2)-CH₂(isobutyl) single bond and the C(3)-C(O)O bond may be hindered. beilstein-journals.org Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide information on these dynamic processes. beilstein-journals.orgmdpi.com At low temperatures, the rotation might slow down on the NMR timescale, leading to the appearance of separate signals for each rotamer. st-andrews.ac.uk Analyzing the coalescence temperature of these signals allows for the calculation of the energy barrier to rotation (ΔG‡). beilstein-journals.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information on the molecular weight and elemental formula of the compound and offers clues to its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. For Methyl 2-isobutylpyridine-3-carboxylate (C₁₁H₁₅NO₂), HRMS would be used to confirm its exact mass, distinguishing it from any other isomers or compounds with the same nominal mass. mdpi.com The ability of HRMS to provide high-confidence species identification is a cornerstone of modern chemical analysis. nih.govnih.gov

Interactive Data Table: Predicted HRMS Data for Methyl 2-isobutylpyridine-3-carboxylate

| Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₁₁H₁₅NO₂ | [M+H]⁺ | 194.1176 |

| C₁₁H₁₅NO₂ | [M+Na]⁺ | 216.0995 |

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/adducted version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern is a molecular fingerprint that helps to confirm the structure. The fragmentation pathways for esters and pyridine derivatives are well-understood. libretexts.orgnih.gov

For Methyl 2-isobutylpyridine-3-carboxylate, key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion.

Loss of the isobutyl side chain: Cleavage of the bond between the pyridine ring and the isobutyl group. A particularly favorable fragmentation is the loss of a propyl radical (•C₃H₇) via cleavage beta to the ring, resulting in a stable pyridinylmethyl-type cation.

Cleavage of the ester group: Loss of the entire carbomethoxy group (•COOCH₃).

These diagnostic fragmentation pathways provide robust confirmation of the substituent placement on the pyridine ring. nih.gov

Ionization Techniques and Their Application in Pyridine Ester Analysis

The analysis of pyridine esters such as Methyl 2-isobutylpyridine-3-carboxylate by mass spectrometry relies on the efficient generation of gas-phase ions from the neutral molecule. The choice of ionization technique is critical as it influences the type of information obtained, from molecular weight confirmation to structural details via fragmentation analysis. Two of the most common and powerful ionization methods employed for such organic molecules are Electron Ionization (EI) and Electrospray Ionization (ESI). wikipedia.org

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte molecule in the gas phase with a high-energy beam of electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). Due to the high energy involved, the molecular ion often undergoes extensive and predictable fragmentation.

For a compound like Methyl 2-isobutylpyridine-3-carboxylate, EI mass spectrometry would be expected to produce a complex spectrum. The analysis of these fragments provides valuable structural information. For instance, in a study of the electron-impact dissociative ionization of pyridine, thirty-two distinct mass peaks were identified, corresponding to various ionic fragments formed by processes like sequential hydrogen atom elimination. nipne.ro The fragmentation pattern of Methyl 2-isobutylpyridine-3-carboxylate would likely involve characteristic losses, such as:

Loss of the methoxy group (-•OCH3) from the ester.

Loss of the entire carbomethoxy group (-•COOCH3).

Cleavage within the isobutyl side chain, for example, the loss of a propyl radical (-•C3H7) or an isobutyl radical (-•C4H9).

Fissions of the pyridine ring structure itself, a common process in the EI of pyridine derivatives. nipne.ro

The appearance energies of these fragment ions can also be determined, providing further insight into the dissociation pathways. nipne.ro

Electrospray Ionization (ESI): In contrast to EI, ESI is a soft ionization technique that generates ions from a solution. wikipedia.org This method is particularly well-suited for polar, and often less volatile, molecules. In ESI, a high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density increases until gas-phase ions are expelled. wikipedia.orgplos.org

For pyridine esters, ESI is typically performed in positive ion mode. The basic nitrogen atom of the pyridine ring is readily protonated in an acidic mobile phase, leading to the formation of a prominent protonated molecule, [M+H]+. plos.orgnih.gov A study on various pyridine-carboxylate derivatives of hydroxysteroids found that their positive-ESI mass spectra were dominated by the [M+H]+ ion. nih.gov In some cases, particularly with certain isomers like nicotinoyl and isonicotinoyl derivatives, adduct ions with solvent molecules, such as acetonitrile (B52724) ([M+H+CH3CN]+), were also observed with high intensity. nih.gov

Because ESI is a soft technique, it typically results in minimal fragmentation, making it excellent for confirming the molecular weight of the analyte. wikipedia.org To induce fragmentation for structural analysis, ESI is often coupled with tandem mass spectrometry (MS/MS). In this setup, the [M+H]+ ion is selected and subjected to collision-induced dissociation (CID), yielding structurally informative fragment ions. This approach combines the benefits of soft ionization with the detailed structural elucidation possible through fragmentation analysis. nih.gov The choice between EI and ESI thus depends on the analytical goal: EI for detailed fragmentation patterns from the outset, and ESI for molecular weight confirmation and subsequent controlled fragmentation via MS/MS.

Vibrational Spectroscopy: Infrared (IR) and Raman

Functional Group Identification and Vibrational Mode Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the structural characterization of Methyl 2-isobutylpyridine-3-carboxylate. By probing the vibrational motions of the molecule's constituent atoms, these methods allow for the identification of key functional groups and provide a detailed fingerprint of the molecular structure. The assignment of vibrational modes is typically based on a combination of established group frequency correlations, analysis of related substituted pyridine compounds, and computational modeling. asianpubs.orgmdpi.comnih.gov

The primary functional groups within Methyl 2-isobutylpyridine-3-carboxylate are the substituted pyridine ring, the methyl ester group, and the isobutyl group. Each of these moieties gives rise to characteristic vibrational bands.

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring are numerous and have been extensively studied. nih.govcdnsciencepub.comcdnsciencepub.com Key vibrations include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. asianpubs.org

Ring Stretching (ν(CC), ν(CN)): These modes, often referred to by Wilson's notation (e.g., 8a, 8b, 19a, 19b), occur in the 1610-1400 cm⁻¹ range. researchgate.net The interaction of the pyridine ring with other parts of the molecule can cause shifts in these bands. researchgate.net For instance, bands for pyridine derivatives are often observed near 1597 cm⁻¹, 1562 cm⁻¹, and 1409 cm⁻¹. researchgate.net

Ring Breathing: A symmetric ring stretching mode, often denoted as ν₁, is expected around 1000-1030 cm⁻¹. researchgate.net

C-H In-plane and Out-of-plane Bending: These vibrations occur at lower frequencies and are sensitive to the substitution pattern on the ring.

Ester Group Vibrations: The methyl ester functionality is readily identified by two strong and characteristic bands:

Carbonyl (C=O) Stretching (ν(C=O)): This is one of the most intense bands in the IR spectrum, typically appearing in the 1750-1720 cm⁻¹ range for α,β-unsaturated esters. The conjugation with the pyridine ring is expected to lower the frequency compared to a saturated aliphatic ester.

C-O Stretching (ν(C-O)): Esters exhibit two C-O stretching vibrations. The asymmetric C-O-C stretch usually appears as a strong band between 1300-1150 cm⁻¹, while the symmetric stretch is found at a lower frequency.

Isobutyl Group Vibrations: The aliphatic isobutyl group contributes several bands:

C-H Stretching (ν(CH)): Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups occur in the 2975-2850 cm⁻¹ region.

C-H Bending (δ(CH)): Bending (scissoring, wagging, twisting) vibrations of the methyl and methylene (B1212753) groups are found in the 1470-1365 cm⁻¹ range. The presence of a gem-dimethyl group in the isobutyl moiety often gives rise to a characteristic doublet around 1385 and 1370 cm⁻¹.

The following table summarizes the expected vibrational mode assignments for Methyl 2-isobutylpyridine-3-carboxylate.

Table 1: Predicted Vibrational Mode Assignments for Methyl 2-isobutylpyridine-3-carboxylate

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3100-3000 | ν(C-H) stretch | Pyridine Ring |

| 2975-2850 | ν(C-H) stretch | Isobutyl & Methyl Ester |

| 1750-1720 | ν(C=O) stretch | Ester Carbonyl |

| 1610-1450 | ν(C=C), ν(C=N) ring stretches | Pyridine Ring |

| 1470-1365 | δ(C-H) bend | Isobutyl & Methyl Ester |

| 1300-1150 | ν(C-O) stretch (asymmetric) | Ester |

ν = stretching; δ = bending. These are approximate ranges and can be influenced by the molecular environment and physical state.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy is a sensitive probe of molecular conformation. For a flexible molecule like Methyl 2-isobutylpyridine-3-carboxylate, different spatial arrangements of its constituent parts, known as conformers or rotamers, can coexist. These conformers arise from rotation around single bonds, primarily the C-C bond connecting the isobutyl group to the pyridine ring and the C-C bond between the ring and the carboxylate group.

Different conformers, having distinct geometries, will exhibit subtle but measurable differences in their vibrational spectra. These differences can manifest as:

Frequency Shifts: The vibrational frequency of a specific mode can shift by a few wavenumbers (cm⁻¹) between conformers. This is because the force constant of a particular bond can be slightly altered by through-space interactions with nearby atoms in one conformation versus another.

Band Intensities: The infrared or Raman intensity of a given band can vary significantly between conformers due to changes in the dipole moment or polarizability associated with the vibration.

Appearance/Disappearance of Bands: In cases of higher symmetry, a vibration that is IR or Raman-inactive in one conformer may become active in a less symmetric conformer, leading to the appearance of new bands.

By carefully analyzing the vibrational spectra, often at different temperatures (cryogenic studies can "freeze out" higher energy conformers, simplifying the spectrum) or in different solvents, it is possible to identify bands corresponding to individual rotamers. For example, studies on related molecules like pyridine and its derivatives have shown that even subtle changes, such as deuteration, lead to clear shifts in vibrational frequencies that allow for a complete and consistent assignment of all vibrational modes. cdnsciencepub.comcdnsciencepub.com This principle extends to conformational isomers, where the change in geometry, rather than isotopic substitution, is the source of the spectral variation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. nih.govrigaku.com It provides unambiguous information on bond lengths, bond angles, stereochemistry, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties. acs.orgnumberanalytics.com The process involves four main stages: growing a suitable single crystal, collecting diffraction data, solving the crystal structure, and refining the model. nih.gov

Single Crystal Growth Methodologies

The primary and often most challenging bottleneck in X-ray crystallography is the cultivation of a high-quality single crystal. nih.govrsc.org The ideal crystal for diffraction is a single, non-twinned specimen of adequate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no internal defects. The success of crystal growth depends on several factors, including the purity of the compound, the choice of solvent, the rate of crystallization, and the avoidance of mechanical disturbances. rochester.edu A number of techniques are commonly employed to grow crystals of organic compounds like Methyl 2-isobutylpyridine-3-carboxylate.

Common Crystallization Techniques:

Slow Evaporation: This is the simplest and most common method. ufl.edumuohio.edu The compound is dissolved in a suitable solvent to form a near-saturated solution. The container is covered in a way that allows the solvent to evaporate very slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting slow and orderly crystal growth. muohio.edu The choice of solvent is critical; the compound should be moderately soluble, as overly high solubility can lead to the formation of many small crystals instead of a few large ones. rochester.edu

Slow Cooling: This method is effective for compounds whose solubility is significantly temperature-dependent. ufl.edu A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility drops, leading to supersaturation and crystallization. Cooling can be achieved by transferring the solution to a refrigerator or freezer, or simply by allowing a hot solution to cool to room temperature. ufl.edu

Vapor Diffusion: This is often the most successful method, especially when only small amounts of material are available. ufl.edumuohio.edu The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial. This vial is then placed inside a larger, sealed container (e.g., a jar or beaker) that contains a "poor" solvent (in which the compound is insoluble). The "poor" solvent must be more volatile than the "good" solvent. Over time, the vapor of the poor solvent slowly diffuses into the solution in the inner vial, reducing the compound's solubility and inducing crystallization. ufl.edu A common setup is a solution in chloroform (B151607) or THF in the inner vial, with pentane (B18724) or hexane (B92381) as the precipitant in the outer chamber. ufl.edu

Liquid-Liquid Diffusion: In this technique, a solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. ntu.edu.sg Crystallization occurs at the interface between the two liquids as they slowly diffuse into one another. The denser solvent is typically placed at the bottom of a narrow tube, and the less dense solvent is carefully layered on top. ntu.edu.sg

Sublimation: For compounds that are sufficiently volatile and thermally stable, sublimation can be used to grow crystals directly from the gas phase. ufl.edursc.org The material is heated under vacuum, and it deposits as crystals on a cooler surface of the apparatus.

The following table summarizes these primary methods.

Table 2: Common Single Crystal Growth Methodologies for Organic Compounds

| Method | Principle | Key Considerations |

|---|---|---|

| Slow Evaporation | Gradual increase in concentration as solvent evaporates from a near-saturated solution. muohio.edu | Purity of compound; moderate solubility in chosen solvent; slow, undisturbed evaporation. rochester.edu |

| Slow Cooling | Decreased solubility upon gradual cooling of a saturated solution. ufl.edu | Compound must have temperature-dependent solubility; slow, controlled cooling rate. |

| Vapor Diffusion | A volatile "poor" solvent diffuses into a solution of the compound in a less volatile "good" solvent, reducing solubility. ufl.edu | Requires a solvent/precipitant pair with appropriate miscibility and volatility. Excellent for small quantities. muohio.edu |

| Liquid-Liquid Diffusion | Slow mixing at the interface of a solution and a miscible "poor" solvent. ntu.edu.sg | Requires careful layering of solvents with different densities; crystallization occurs at the interface. |

| Sublimation | Phase transition directly from solid to gas and back to solid on a cold surface. ufl.edu | Compound must be volatile and thermally stable; requires vacuum conditions. |

Data Collection, Structure Solution, and Refinement Procedures

Once a suitable single crystal is obtained, it is carefully mounted on a goniometer head in the X-ray diffractometer. numberanalytics.com The process of determining the structure then proceeds through several computational steps.

Data Collection: The mounted crystal is maintained at a low temperature (typically around 100 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam. numberanalytics.com The crystal is then irradiated with a monochromatic beam of X-rays (e.g., from a Mo or Cu source). As the crystal is rotated in the beam, the X-rays are diffracted by the electron clouds of the atoms, producing a unique three-dimensional diffraction pattern of spots of varying intensities. rigaku.com A modern detector, such as a CCD or CMOS sensor, records the positions and intensities of thousands of these diffracted reflections. azolifesciences.com

Structure Solution: The collected data (intensities and positions of reflections) must be processed to determine the arrangement of atoms that created the pattern. The fundamental challenge is the "phase problem": while the intensities of the diffraction spots are measured, their phase information is lost. acs.org For small organic molecules like Methyl 2-isobutylpyridine-3-carboxylate, this problem is typically solved using direct methods. These are computational algorithms that use statistical relationships between the phases of strong reflections to derive an initial set of phases.

These initial phases are used to calculate an electron density map of the unit cell. This map reveals regions of high electron density, which correspond to the positions of the atoms. An experienced crystallographer or an automated program can then interpret this map to build an initial molecular model, identifying the different atoms and their connectivity. acs.orgjst.go.jp

Structure Refinement: The initial atomic model is an approximation and must be refined to best fit the experimental diffraction data. This is an iterative process, typically using a least-squares method. researchgate.netresearchgate.net During refinement, the positional coordinates (x, y, z) and thermal displacement parameters (which describe the extent of atomic vibration) for each non-hydrogen atom are adjusted to minimize the difference between the diffraction pattern calculated from the model and the one observed experimentally.

In the final stages of refinement, hydrogen atoms are usually placed in calculated geometric positions and allowed to "ride" on their parent carbon or nitrogen atoms. The quality of the final model is assessed using metrics like the R-factor (R1), which represents the agreement between the observed and calculated structure factor amplitudes. A low R-factor (typically < 0.05 for good quality data) indicates a reliable and accurate structure determination. nih.gov The final output is a detailed model of the molecule, including precise bond lengths, angles, and information about how the molecules pack together in the crystal lattice. rigaku.com

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

No published data is currently available on the intermolecular interactions and crystal packing of Methyl 2-isobutylpyridine-3-carboxylate. Detailed studies, such as single-crystal X-ray diffraction and subsequent Hirshfeld surface analysis, which are essential for understanding these features, have not been reported for this compound in the accessible scientific literature. Such analyses would typically provide insights into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern the three-dimensional arrangement of the molecules in the solid state.

Without experimental crystallographic data, it is not possible to generate the corresponding data tables or detailed research findings as requested.

Table of Compounds Mentioned

Computational and Theoretical Investigations of Methyl 2 Isobutylpyridine 3 Carboxylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. researchgate.net Methods like DFT, with functionals such as B3LYP, are frequently chosen for their balance of computational cost and accuracy in predicting molecular geometries and properties. researchgate.netmdpi.comnih.gov

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the Methyl 2-isobutylpyridine-3-carboxylate molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy structure.

Illustrative Data: Relative Energies of Conformers

| Conformer | Dihedral Angle (N-C2-C_isobutyl-C_isopropyl) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| A (Global Minimum) | 178.5° | 0.00 | 75.3 |

| B | 65.2° | 1.15 | 15.1 |

| C | -68.9° | 1.25 | 10.6 |

Note: The data in this table is illustrative and represents the type of information obtained from conformational analysis.

Analysis of the electronic structure provides deep insights into the molecule's reactivity, stability, and intermolecular interaction sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of the molecule; a larger gap implies higher stability and lower chemical reactivity. researchgate.net From the energies of these frontier orbitals, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Charge distribution analysis, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-poor regions of the molecule. epstem.net In Methyl 2-isobutylpyridine-3-carboxylate, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group are expected to be electron-rich (nucleophilic) sites, while the hydrogen atoms and the pyridine ring carbons might be relatively electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Illustrative Data: Quantum Chemical Parameters

| Parameter | Symbol | Value |

|---|---|---|

| HOMO Energy | E_HOMO | -6.8 eV |

| LUMO Energy | E_LUMO | -1.5 eV |

| Energy Gap | ΔE | 5.3 eV |

| Ionization Potential | I | 6.8 eV |

| Electron Affinity | A | 1.5 eV |

| Electronegativity | χ | 4.15 eV |

| Chemical Hardness | η | 2.65 eV |

Note: The data in this table is illustrative and calculated from typical HOMO/LUMO values for similar organic molecules.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. epstem.net By comparing the calculated shifts with experimental spectra, one can confirm the proposed molecular structure and assign specific peaks to individual atoms. nih.govepstem.net

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of the molecule. epstem.net These calculated frequencies correspond to specific bond stretches, bends, and torsions. Comparing the theoretical IR spectrum with the experimental one helps in assigning the characteristic vibrational modes, such as the C=O stretch of the ester, C-N stretches in the pyridine ring, and C-H vibrations of the isobutyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions of the molecule. This allows for the calculation of the absorption wavelengths (λ_max) and oscillator strengths, which can be correlated with the peaks observed in an experimental UV-Vis spectrum. mdpi.com Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides insight into their nature (e.g., π→π* or n→π* transitions). mdpi.com

Illustrative Data: Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift | 168.5 ppm | 167.9 ppm |

| ¹H NMR | -OCH₃ Chemical Shift | 3.90 ppm | 3.88 ppm |

| IR | C=O Stretching Freq. | 1725 cm⁻¹ | 1720 cm⁻¹ |

| UV-Vis | λ_max (π→π*) | 275 nm | 278 nm |

Note: The data in this table is for illustrative purposes to show the typical correlation between calculated and experimental values.

Molecular Dynamics Simulations

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions over time. nih.gov

The explicit inclusion of solvent molecules (e.g., water, ethanol) in an MD simulation allows for a detailed investigation of solvent effects. The simulation can show how solvent molecules arrange themselves around the solute, forming a solvation shell. Analysis of the radial distribution functions can quantify these interactions. Furthermore, specific intermolecular interactions, such as hydrogen bonding between the ester's carbonyl oxygen or the pyridine nitrogen and protic solvent molecules, can be identified and their lifetimes analyzed. These solvent interactions can significantly impact the conformational equilibrium and reactivity of the molecule compared to the gas phase. nih.govnih.gov

Reaction Mechanism Prediction and Validation

Computational chemistry offers powerful tools for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For the synthesis of Methyl 2-isobutylpyridine-3-carboxylate, theoretical studies can be employed to predict the most likely reaction pathways and validate these predictions against experimental observations.

Transition State Elucidation and Reaction Energetics

The elucidation of transition states is a cornerstone of understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For the synthesis of a substituted pyridine like Methyl 2-isobutylpyridine-3-carboxylate, which could be formed through various condensation or cycloaddition reactions, identifying the transition states associated with each potential pathway is crucial.

The energetics of the reaction, including the Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn), can be calculated to determine the kinetic and thermodynamic feasibility of a proposed mechanism. mdpi.com In the context of cycloaddition reactions, which are a common method for synthesizing pyridine rings, computational studies can differentiate between competing pathways by comparing their activation energies. mdpi.com The formation of pre-reaction molecular complexes can also be studied, although their existence as stable intermediates depends on the Gibbs free energies of their formation being negative. mdpi.com

Illustrative Reaction Energetics for a Hypothetical Synthesis Step

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔH‡ (Path A) | 15.2 | Enthalpy of activation for the primary proposed pathway. |

| ΔG‡ (Path A) | 25.8 | Gibbs free energy of activation for the primary proposed pathway. |

| ΔH‡ (Path B) | 20.5 | Enthalpy of activation for an alternative pathway. |

| ΔG‡ (Path B) | 31.1 | Gibbs free energy of activation for an alternative pathway. |

| ΔGrxn | -12.3 | Gibbs free energy of the overall reaction, indicating thermodynamic favorability. |

Prediction of Regioselectivity and Stereoselectivity

Many synthetic routes to substituted pyridines can potentially yield multiple isomers. Computational chemistry provides a framework for predicting the regioselectivity and stereoselectivity of such reactions. rsc.org For Methyl 2-isobutylpyridine-3-carboxylate, a key challenge in its synthesis would be to control the substitution pattern on the pyridine ring.

Theoretical models can predict the preferred regioisomer by comparing the activation energies of the transition states leading to each product. mdpi.com The isomer formed via the lowest energy transition state is expected to be the major product under kinetic control. This has been demonstrated in studies of cycloaddition reactions where the formation of one regioisomer is clearly preferred due to a lower kinetic barrier. mdpi.com In some cases, regioselectivity can be determined by steric effects rather than local electrophile/nucleophile interactions. mdpi.com

Similarly, if the synthesis involves the formation of chiral centers, computational methods can predict the stereochemical outcome. By modeling the diastereomeric transition states, the preferred stereoisomer can be identified based on the relative energy barriers. These predictive capabilities are invaluable for designing synthetic strategies that maximize the yield of the desired product. rsc.org Investigations into the alkylation of related heterocyclic systems have shown that computational calculations of the electronic structure can successfully rationalize the observed regioselectivity. mdpi.comnih.gov

Advanced Computational Methodologies

The field of computational chemistry is continually evolving, with the development of more sophisticated methods that offer greater accuracy and the ability to model more complex systems.

Machine Learning Approaches in Pyridine Chemistry

Machine learning (ML) is emerging as a powerful tool in synthetic chemistry, with applications in reaction prediction, optimization, and discovery. escholarship.orgrsc.org In the context of pyridine chemistry, ML models can be trained on large datasets of known reactions to predict the outcomes of new transformations. nih.gov These models can learn complex relationships between reactants, reagents, and reaction conditions to forecast product structures, yields, and even regioselectivity. rsc.org

For the synthesis of Methyl 2-isobutylpyridine-3-carboxylate, an ML approach could involve developing a model that predicts the success of various synthetic routes based on features of the starting materials and catalysts. escholarship.org This can accelerate the discovery of efficient synthetic pathways by prioritizing experiments that are most likely to succeed. Furthermore, reinforcement learning bandit optimization models have been used to identify generally applicable reaction conditions, which could be applied to optimize the synthesis of this specific pyridine derivative. escholarship.org

Illustrative Application of a Predictive ML Model for Reaction Yield

| Synthetic Route | Key Reactants | Predicted Yield (%) | Confidence Score |

|---|---|---|---|

| Hantzsch Dihydropyridine (B1217469) Synthesis | Isovaleraldehyde, Ethyl acetoacetate, Methyl 3-aminocrotonate | 78 | 0.92 |

| Guareschi-Thorpe Condensation | Cyanoacetamide, Isovaleraldehyde | 65 | 0.85 |

| Kröhnke Pyridine Synthesis | N-(3-Oxo-5-methylhexyl)pyridinium salt, Methyl propiolate | 55 | 0.79 |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

For reactions occurring in solution or within an enzyme active site, the surrounding environment can have a significant impact on the reaction mechanism and energetics. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are a powerful approach for modeling such complex systems. nih.govresearchgate.netresearchgate.net In a QM/MM simulation, the chemically active region of the system (e.g., the reacting molecules) is treated with a high level of theory (QM), while the surrounding environment (e.g., solvent molecules or the protein) is treated with a more computationally efficient method (MM). arxiv.org

The application of QM/MM methods to the synthesis of Methyl 2-isobutylpyridine-3-carboxylate would allow for a more realistic simulation of the reaction in a specific solvent. This approach can capture the effects of solvent polarity and hydrogen bonding on the stability of reactants, transition states, and products. acs.org By performing simulations in different solvents, one could predict how the reaction rate and selectivity might change, providing valuable guidance for experimental optimization. acs.org This methodology has been successfully used to study a variety of organic reactions, providing detailed insights into the origins of rate accelerations and mechanistic changes in different media. nih.gov The accuracy of QM/MM methods has been verified against experimental kinetic results across a range of solvents. nih.gov

Synthesis and Characterization of Derivatives and Analogues of Methyl 2 Isobutylpyridine 3 Carboxylate

Modifications of the Ester Group

The ester functionality at the C-3 position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations, allowing for the synthesis of homologous esters, carboxylic acids, amides, and alcohols.

The methyl ester of 2-isobutylpyridine-3-carboxylate can be converted to other ester forms, such as ethyl, propyl, or butyl esters, through standard transesterification procedures. This typically involves reacting the methyl ester with an excess of the desired alcohol in the presence of an acid or base catalyst.

Alternatively, the parent 2-isobutylnicotinic acid can be synthesized first, followed by esterification with the appropriate alcohol under conditions like the Fischer-Speier esterification. This two-step approach is often preferred for generating a wider variety of esters, including those from more complex or sterically hindered alcohols. For example, the synthesis of various alkyl esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid has been achieved by reacting the corresponding 2-cyano-3-alkoxy-2-butenoate with hydroxylamine, demonstrating a method that can be adapted for pyridine systems. google.com

Table 1: Synthesis of Ester Homologues

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| Methyl 2-isobutylpyridine-3-carboxylate | Ethanol, H⁺/⁻OH | Ethyl 2-isobutylpyridine-3-carboxylate | Transesterification |

| Methyl 2-isobutylpyridine-3-carboxylate | n-Propanol, H⁺/⁻OH | n-Propyl 2-isobutylpyridine-3-carboxylate | Transesterification |

| 2-Isobutylnicotinic acid | Isopropanol, H₂SO₄ | Isopropyl 2-isobutylpyridine-3-carboxylate | Fischer Esterification |

Carboxylic Acids: The most direct route to 2-isobutylnicotinic acid is the hydrolysis of the methyl ester. This is typically accomplished by saponification using an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. mdpi.com

Amides: The synthesis of amides from methyl 2-isobutylpyridine-3-carboxylate can be achieved through several routes. One common method involves the initial hydrolysis of the ester to the corresponding carboxylic acid. The resulting 2-isobutylnicotinic acid can then be coupled with a primary or secondary amine using a variety of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC). Another approach involves the use of triphenylphosphine (B44618) and iodine to facilitate the direct conversion of carboxylic acids to amides. nih.gov Bifunctional catalysts, like derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, have also been developed for direct amide formation under mild conditions. rsc.org

Alcohols: The reduction of the ester group to a primary alcohol, yielding (2-isobutylpyridin-3-yl)methanol, is a key transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are effective for this purpose. khanacademy.org Alternatively, a two-step procedure can be employed where the ester is first hydrolyzed to the carboxylic acid, which is then reduced. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly, it can be used if the acid is first converted to a more reactive intermediate, such as a mixed anhydride. nih.govscirp.org This method offers greater chemoselectivity, allowing for the reduction of a carboxylic acid in the presence of other reducible functional groups like ketones. nih.govscirp.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also highly effective for the selective reduction of carboxylic acids to alcohols. khanacademy.org

Table 2: Conversion of the Ester Group

| Starting Material | Reagent(s) | Product | Transformation |

|---|---|---|---|

| Methyl 2-isobutylpyridine-3-carboxylate | 1. NaOH(aq) 2. HCl(aq) | 2-Isobutylnicotinic acid | Hydrolysis |

| 2-Isobutylnicotinic acid | 1. SOCl₂ 2. R₂NH | N,N-Disubstituted-2-isobutylnicotinamide | Amidation |

| 2-Isobutylnicotinic acid | R₂NH, DCC | N,N-Disubstituted-2-isobutylnicotinamide | Amidation |

| Methyl 2-isobutylpyridine-3-carboxylate | LiAlH₄, THF | (2-Isobutylpyridin-3-yl)methanol | Reduction |

Derivatization of the Pyridine Ring

The pyridine ring is a key scaffold for introducing structural diversity through substitution or fusion with other ring systems.

The electronic properties of the pyridine ring in methyl 2-isobutylpyridine-3-carboxylate, which is influenced by the electron-donating isobutyl group and the electron-withdrawing carboxylate group, direct the regioselectivity of substitution reactions. The synthesis of C-3 substituted pyridine-2,4-dicarboxylic acid derivatives has been reported, highlighting methods for introducing substituents onto the pyridine core. nih.gov For instance, the conversion of a carboxylic acid group on an N-heteroaromatic ring to a trichloromethyl group can be achieved by reacting it with phenylphosphonous dichloride, phosphorus trichloride, and chlorine. google.com Such transformations showcase the potential to introduce halogenated alkyl groups onto the pyridine ring after initial modification of the ester.

Ring annulation involves the construction of a new ring fused to the existing pyridine core. These strategies are critical for creating complex polycyclic and heterocyclic structures. For example, a method for synthesizing quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates, proceeding through a cyclopropanation-ring expansion pathway. nih.gov While this applies to indole (B1671886) synthesis, similar principles of metal-catalyzed C-H activation and ring expansion could be explored for pyridine derivatives.

Formal [4+2] cycloaddition reactions, where a pyrone ring acts as a two-carbon unit, have been used to build larger ring systems. nih.gov Adapting such a strategy could involve using a derivative of methyl 2-isobutylpyridine-3-carboxylate as a dienophile or as part of the diene system to construct fused bicyclic structures. The synthesis of heterocyclic-fused quinoxalinones and quinazolinones demonstrates how heterocyclic systems can be built upon existing rings to develop compounds with specific pharmacological profiles. nih.gov These methods often involve condensation reactions where substituents on the initial ring react to form the new fused heterocycle.

Functionalization of the Isobutyl Side Chain

The isobutyl side chain, being aliphatic and generally unreactive, presents a greater challenge for functionalization compared to the aromatic ring or the ester group. Direct C-H functionalization of such alkyl chains often requires specialized and highly reactive reagents or catalytic systems.

One notable strategy involves the direct incorporation of a hexafluoroisobutyl group onto a chiral glycine (B1666218) Schiff base complex. researchgate.net This reaction proceeds through the in situ generation of hexafluoroisobutylene, which then reacts with an enolate. While this example is on a different substrate, it illustrates a modern approach to fluoroalkylation that could potentially be adapted to functionalize the isobutyl group of the target molecule, perhaps by first creating a reactive site on the side chain. The isobutyl group is a common hydrophobic moiety in many biologically active compounds, and its modification, for instance by fluorination, can significantly alter the compound's properties. researchgate.net

Chain Elongation, Shortening, and Functional Group Introductions